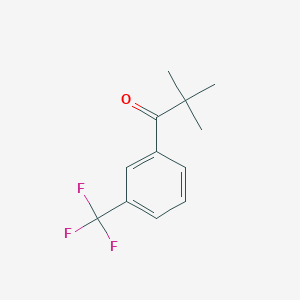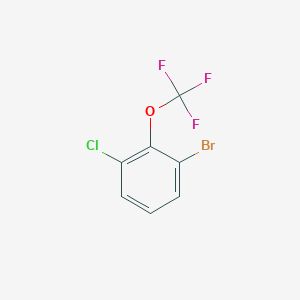
2,2-Dimethyl-3'-Trifluormethylpropiophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2,2-Dimethyl-3'-trifluoromethylpropiophenone, is a chemical entity that can be inferred to possess a trifluoromethyl group attached to a propiophenone backbone with additional methyl groups. This structure suggests potential reactivity and utility in organic synthesis, as indicated by the related compounds discussed in the provided papers.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to products like tetraarylethanes and diarylisochromanones . Another approach includes the synthesis of complex structures from 2,4-dihydroxypropiophenone, which involves multiple steps including Stille cross-coupling reactions . Additionally, the preparation of methyl 2-arylpropanoates from 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base has been reported, showcasing the versatility of propiophenone derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Dimethyl-3'-trifluoromethylpropiophenone can be complex, with the potential for multiple isomers and conformations. For instance, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone has been determined, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups and a twisted conformation of the molecule .
Chemical Reactions Analysis
The chemical reactivity of propiophenone derivatives can be diverse. For example, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 3,5-difluoropropiophenone involves bromination, amination, cyclization, and acidification steps . This indicates that the trifluoromethyl group in the compound of interest may also allow for selective reactions, such as halogenation and amination, which are crucial in pharmaceutical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2,2-Dimethyl-3'-trifluoromethylpropiophenone can be deduced from the synthesis and characterization of similar molecules. For instance, new polyamides and polyimides derived from 2,2'-dimethyl-biphenylene show excellent solubility, thermal stability, and mechanical strength . Similarly, fluorinated polyimides derived from trifluoromethyl-substituted bis(ether amine) monomers exhibit low moisture absorption, low dielectric constants, and high thermal stability . These properties suggest that the compound of interest may also possess unique physical and chemical characteristics suitable for advanced material applications.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung dient als vielseitiger Baustein in der organischen Synthese. Ihre Trifluormethylgruppe kann die physikalischen und chemischen Eigenschaften eines Moleküls erheblich verändern, was sie für die Entwicklung neuer Pharmazeutika und Agrochemikalien wertvoll macht. Sie kann verwendet werden, um Fluoratome in Zielmoleküle einzuführen, was deren metabolische Stabilität und Bioverfügbarkeit erhöhen kann .
Materialwissenschaft
In der Materialwissenschaft kann 2,2-Dimethyl-3'-Trifluormethylpropiophenon bei der Synthese von modernen Polymeren und Kunststoffen eingesetzt werden. Die Einarbeitung fluorierter Verbindungen führt häufig zu Materialien mit erhöhter Beständigkeit gegen Lösungsmittel, Säuren und Basen sowie zu verbesserter thermischer Stabilität .
Medizinische Chemie
Diese Verbindung ist in der medizinischen Chemie für die Entwicklung neuer Medikamentenkandidaten von Interesse. Die Trifluormethylgruppe ist ein häufiges Motiv in medizinischen Verbindungen aufgrund ihrer Lipophilie und Fähigkeit, stabile Bindungen mit biologischen Zielmolekülen einzugehen, was möglicherweise zu Medikamenten mit besseren pharmakokinetischen Profilen führt .
Katalyse
This compound: kann als Ligand in der Katalyse, insbesondere in Übergangsmetall-katalysierten Reaktionen, wirken. Seine einzigartigen elektronischen Eigenschaften können die Reaktivität und Selektivität von Metallkatalysatoren beeinflussen, was für die Entwicklung effizienterer und selektiverer Synthesewege vorteilhaft ist .
Agrochemische Forschung
In der agrochemischen Forschung kann die Verbindung verwendet werden, um neue Pestizide und Herbizide zu entwickeln. Die Trifluormethylgruppe kann die Aktivität und Selektivität dieser Wirkstoffe verbessern, was möglicherweise zu sichereren und effektiveren landwirtschaftlichen Chemikalien führt .
Fluorchemie
Als fluoriertes Keton ist es bedeutsam im Bereich der Fluorchemie, wo es verwendet werden kann, um die Auswirkungen der Fluorierung auf die chemische Reaktivität und Stabilität zu untersuchen. Diese Forschung kann zu einem besseren Verständnis beitragen, wie Fluoratome das molekulare Verhalten beeinflussen .
Analytische Chemie
In der analytischen Chemie können Derivate von This compound als Standards oder Reagenzien in verschiedenen analytischen Techniken, wie z. B. Chromatographie und Spektroskopie, verwendet werden, um andere Verbindungen nachzuweisen, zu quantifizieren oder zu untersuchen .
Umweltwissenschaften
Diese Verbindung könnte auch Anwendungen in der Umweltwissenschaften finden, insbesondere bei der Untersuchung des Umweltverhaltens fluorierter organischer Verbindungen. Das Verständnis seines Abbaus und seiner Wechselwirkung mit Umweltfaktoren ist entscheidend für die Bewertung der ökologischen Auswirkungen fluorierter Schadstoffe .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-11(2,3)10(16)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIPNRSETZEWPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609090 |
Source


|
| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898766-39-7 |
Source


|
| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)






